molecular formula C9H8ClIO4S B2407074 Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate CAS No. 1154155-39-1

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate

Cat. No.: B2407074
CAS No.: 1154155-39-1
M. Wt: 374.57
InChI Key: ABEVDNPEUQBORD-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group, an iodine atom, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate typically involves multiple steps. One common method starts with the iodination of a methylbenzoate derivative. The iodinated intermediate is then subjected to chlorosulfonation using chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and other substituted benzoates.

    Reduction Reactions: Products include sulfonamides and other reduced derivatives.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other cellular components, affecting their function and activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chlorosulfonyl)-2-bromo-3-methylbenzoate
  • Methyl 5-(chlorosulfonyl)-2-chloro-3-methylbenzoate
  • Methyl 5-(chlorosulfonyl)-2-fluoro-3-methylbenzoate

Uniqueness

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s interactions with molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-iodo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO4S/c1-5-3-6(16(10,13)14)4-7(8(5)11)9(12)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEVDNPEUQBORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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